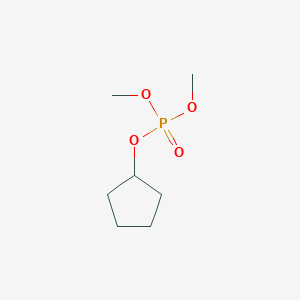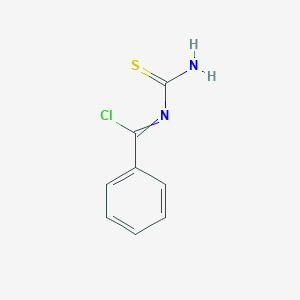
N-Carbamothioylbenzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamothioylbenzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both carbamothioyl and benzenecarboximidoyl functional groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamothioylbenzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-Carbamothioylbenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding carbamate derivative.
Applications De Recherche Scientifique
N-Carbamothioylbenzenecarboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Carbamothioylbenzenecarboximidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity.
Comparaison Avec Des Composés Similaires
N-Carbamoylbenzenecarboximidoyl Chloride: Similar in structure but lacks the thiourea moiety.
N-Thiocarbamoylbenzenecarboximidoyl Chloride: Contains a thiocarbamoyl group instead of a carbamothioyl group.
Uniqueness: N-Carbamothioylbenzenecarboximidoyl chloride is unique due to the presence of both carbamothioyl and benzenecarboximidoyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
138189-13-6 |
|---|---|
Formule moléculaire |
C8H7ClN2S |
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
N-carbamothioylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClN2S/c9-7(11-8(10)12)6-4-2-1-3-5-6/h1-5H,(H2,10,12) |
Clé InChI |
KGPWQZRQAAOAGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


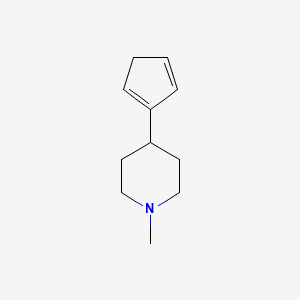
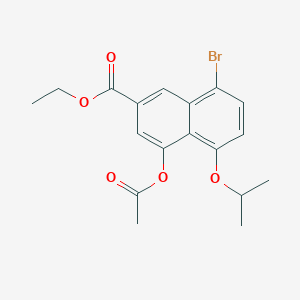
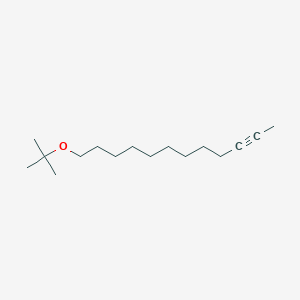

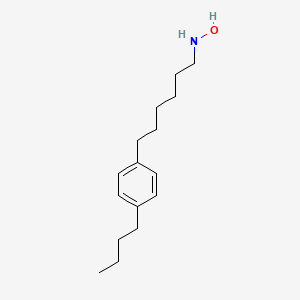
phosphanium perchlorate](/img/structure/B14263295.png)

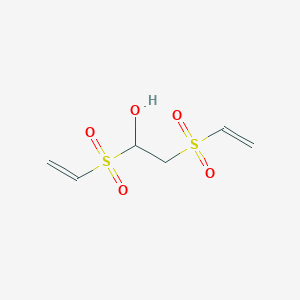
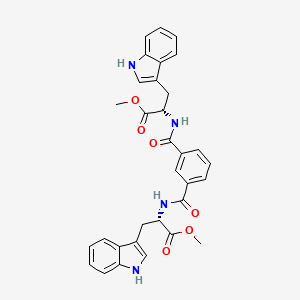
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
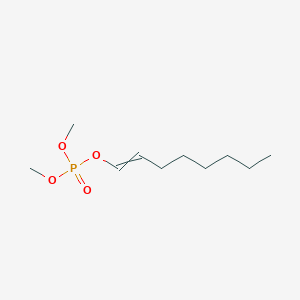
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
